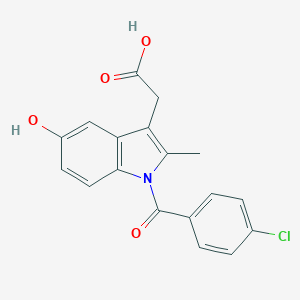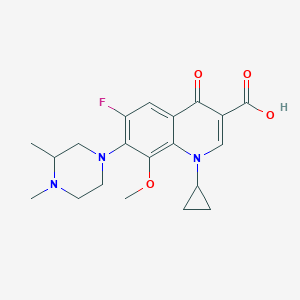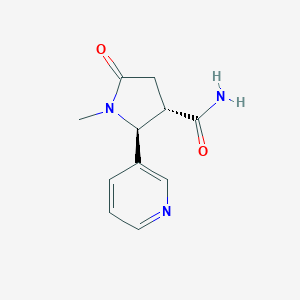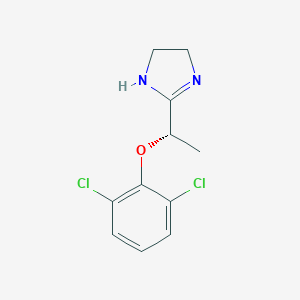![molecular formula C26H27NO7 B027114 7-[(2R,4S,5S,6S)-4-Amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6-dihydroxy-7,8-dihydrotetracene-5,12-dione CAS No. 104595-81-5](/img/structure/B27114.png)
7-[(2R,4S,5S,6S)-4-Amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6-dihydroxy-7,8-dihydrotetracene-5,12-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[(2R,4S,5S,6S)-4-Amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6-dihydroxy-7,8-dihydrotetracene-5,12-dione, also known as doxorubicin, is a chemotherapy drug used to treat various types of cancer. It is a natural product derived from the bacterium Streptomyces peucetius var. caesius. Doxorubicin is a potent cytotoxic agent that works by inhibiting DNA replication and inducing apoptosis in cancer cells.
Mécanisme D'action
Doxorubicin works by intercalating into DNA strands and inhibiting DNA replication. It also generates free radicals that damage DNA and induce apoptosis in cancer cells. Doxorubicin has a broad spectrum of activity against cancer cells and is effective against both rapidly dividing and non-dividing cells.
Effets Biochimiques Et Physiologiques
Doxorubicin can cause a range of biochemical and physiological effects, including cardiotoxicity, myelosuppression, and gastrointestinal toxicity. Cardiotoxicity is the most significant adverse effect of 7-[(2R,4S,5S,6S)-4-Amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6-dihydroxy-7,8-dihydrotetracene-5,12-dione, and it can lead to heart failure. Myelosuppression is a common side effect of 7-[(2R,4S,5S,6S)-4-Amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6-dihydroxy-7,8-dihydrotetracene-5,12-dione, which can lead to decreased production of blood cells. Gastrointestinal toxicity can cause nausea, vomiting, and diarrhea.
Avantages Et Limitations Des Expériences En Laboratoire
Doxorubicin is widely used in laboratory experiments to study cancer biology and drug resistance. Its broad spectrum of activity and well-established mechanism of action make it a valuable tool for cancer research. However, 7-[(2R,4S,5S,6S)-4-Amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6-dihydroxy-7,8-dihydrotetracene-5,12-dione has limitations in terms of its toxicity and potential for drug resistance. These limitations must be taken into account when designing experiments using 7-[(2R,4S,5S,6S)-4-Amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6-dihydroxy-7,8-dihydrotetracene-5,12-dione.
Orientations Futures
There are several future directions for 7-[(2R,4S,5S,6S)-4-Amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6-dihydroxy-7,8-dihydrotetracene-5,12-dione research. One area of interest is the development of new formulations and delivery methods to reduce the toxicity and increase the efficacy of 7-[(2R,4S,5S,6S)-4-Amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6-dihydroxy-7,8-dihydrotetracene-5,12-dione. Another area of research is the identification of biomarkers that can predict response to 7-[(2R,4S,5S,6S)-4-Amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6-dihydroxy-7,8-dihydrotetracene-5,12-dione and guide treatment decisions. Additionally, there is ongoing research into the mechanisms of 7-[(2R,4S,5S,6S)-4-Amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6-dihydroxy-7,8-dihydrotetracene-5,12-dione resistance and the development of strategies to overcome it.
Conclusion:
Doxorubicin is a potent chemotherapy drug with broad spectrum activity against cancer cells. Its well-established mechanism of action and extensive clinical use make it a valuable tool for cancer research. However, its toxicity and potential for drug resistance must be taken into account when designing experiments using 7-[(2R,4S,5S,6S)-4-Amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6-dihydroxy-7,8-dihydrotetracene-5,12-dione. Ongoing research into the development of new formulations and delivery methods, identification of biomarkers, and strategies to overcome drug resistance will continue to advance our understanding of 7-[(2R,4S,5S,6S)-4-Amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6-dihydroxy-7,8-dihydrotetracene-5,12-dione and its role in cancer treatment.
Méthodes De Synthèse
Doxorubicin is synthesized through a complex process involving several chemical reactions. The first step is the isolation of the Streptomyces peucetius var. caesius bacteria, which produces the 7-[(2R,4S,5S,6S)-4-Amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6-dihydroxy-7,8-dihydrotetracene-5,12-dione precursor molecule. The precursor molecule is then chemically modified through a series of reactions to produce 7-[(2R,4S,5S,6S)-4-Amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6-dihydroxy-7,8-dihydrotetracene-5,12-dione. The final product is purified and formulated into a suitable dosage form for clinical use.
Applications De Recherche Scientifique
Doxorubicin has been extensively studied for its anticancer properties. It has been used to treat a wide range of cancers, including breast cancer, leukemia, lymphoma, and sarcoma. Doxorubicin is often used in combination with other chemotherapy drugs to increase its efficacy. It has also been studied in combination with radiation therapy and immunotherapy to enhance its therapeutic effects.
Propriétés
Numéro CAS |
104595-81-5 |
|---|---|
Nom du produit |
7-[(2R,4S,5S,6S)-4-Amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6-dihydroxy-7,8-dihydrotetracene-5,12-dione |
Formule moléculaire |
C26H27NO7 |
Poids moléculaire |
465.5 g/mol |
Nom IUPAC |
7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6-dihydroxy-7,8-dihydrotetracene-5,12-dione |
InChI |
InChI=1S/C26H27NO7/c1-3-12-7-13-9-15-22(26(32)21-14(24(15)30)5-4-6-17(21)28)25(31)20(13)18(8-12)34-19-10-16(27)23(29)11(2)33-19/h4-7,9,11,16,18-19,23,28-29,31H,3,8,10,27H2,1-2H3/t11-,16-,18?,19-,23+/m0/s1 |
Clé InChI |
KIEAOQXPJFQGAF-YAASUOFTSA-N |
SMILES isomérique |
CCC1=CC2=CC3=C(C(=C2C(C1)O[C@H]4C[C@@H]([C@@H]([C@@H](O4)C)O)N)O)C(=O)C5=C(C3=O)C=CC=C5O |
SMILES |
CCC1=CC2=CC3=C(C(=C2C(C1)OC4CC(C(C(O4)C)O)N)O)C(=O)C5=C(C3=O)C=CC=C5O |
SMILES canonique |
CCC1=CC2=CC3=C(C(=C2C(C1)OC4CC(C(C(O4)C)O)N)O)C(=O)C5=C(C3=O)C=CC=C5O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[2-[[4-Amino-2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoic acid](/img/structure/B27033.png)
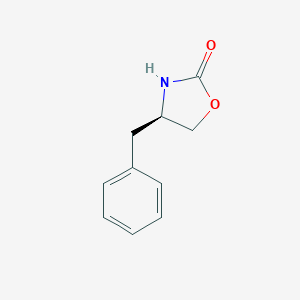
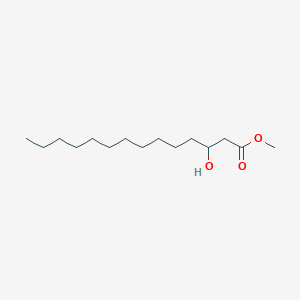
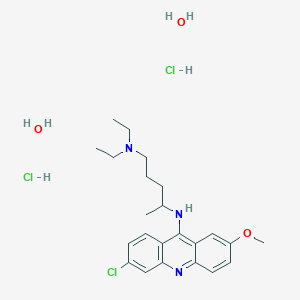

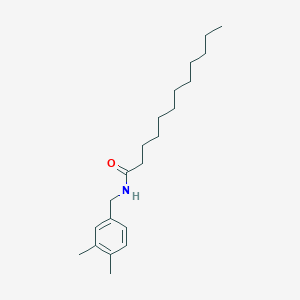
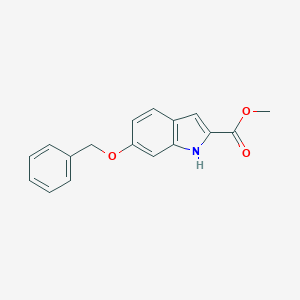
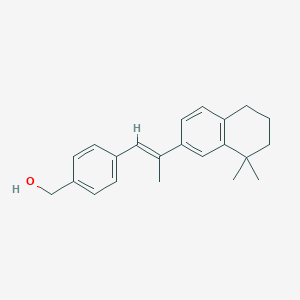
![6'-[Cyclohexyl(methyl)amino]-2'-[4-[2-[4-[[6'-[cyclohexyl(methyl)amino]-3'-methyl-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]amino]phenyl]propan-2-yl]anilino]-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B27054.png)
